molecular formula C20H10BrCl2N3O3 B11552325 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11552325
M. Wt: 491.1 g/mol
InChI Key: LJHBMAJHKQULPT-UHFFFAOYSA-N
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Description

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of bromine, nitro, dichlorophenyl, and benzoxazole groups, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Nitration and Bromination: The initial steps involve nitration and bromination of the phenyl ring to introduce nitro and bromo groups.

    Formation of Benzoxazole Ring: This step involves cyclization reactions to form the benzoxazole ring.

    Condensation Reaction: The final step is a condensation reaction between the intermediate compounds to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The bromo group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromo group can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and material science.

Properties

Molecular Formula

C20H10BrCl2N3O3

Molecular Weight

491.1 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C20H10BrCl2N3O3/c21-15-4-1-11(7-18(15)26(27)28)10-24-13-3-6-19-17(9-13)25-20(29-19)14-8-12(22)2-5-16(14)23/h1-10H

InChI Key

LJHBMAJHKQULPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)[N+](=O)[O-])Br

Origin of Product

United States

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